molecular formula C18H19N3O3 B268767 N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

货号 B268767
分子量: 325.4 g/mol
InChI 键: IMKXYAIYMLHLEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.

作用机制

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has demonstrated significant anti-tumor activity in various cancer models.

实验室实验的优点和局限性

One of the advantages of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have limited efficacy in certain types of cancer, and its potential for drug resistance is still being studied. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have limitations in terms of toxicity and tolerability in humans.

未来方向

There are several future directions for the development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One area of focus is the identification of biomarkers that can predict response to N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. Additionally, there is ongoing research into the potential use of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Ongoing research into the mechanism of action, biochemical and physiological effects, and future directions of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide will continue to inform its potential use in the clinic.

合成方法

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is synthesized through a multi-step process that involves the reaction of isonicotinamide with various reagents. The final product is obtained through recrystallization. The purity of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is determined using HPLC and NMR spectroscopy.

科学研究应用

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is also being studied for its potential in combination therapy with other cancer drugs.

属性

产品名称

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

分子式

C18H19N3O3

分子量

325.4 g/mol

IUPAC 名称

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-2-1-11-24-16)13-3-5-15(6-4-13)21-18(23)14-7-9-19-10-8-14/h3-10,16H,1-2,11-12H2,(H,20,22)(H,21,23)

InChI 键

IMKXYAIYMLHLEM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。